Neurotensin(8-13)

Overview

Description

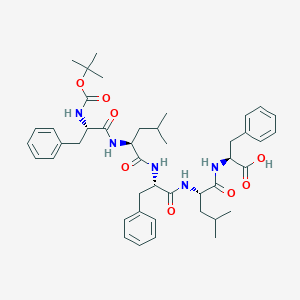

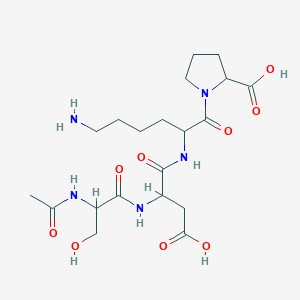

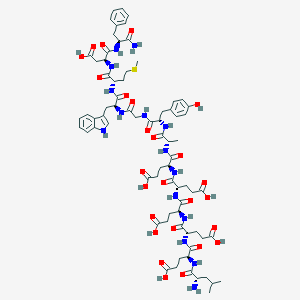

Synthesis Analysis

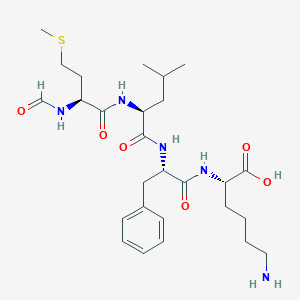

A new NT(8-13) pseudopeptide, NT-VIII, was synthesized. Some changes were introduced in the sequence of NT(8-13) to stabilize the molecule against enzymatic degradation: Arg8 was N-methylated, and Lys and Tle replaced Arg9 and Ile12, respectively . The design, synthesis, and pharmacological analysis of pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Molecular Structure Analysis

The crystal structure of the neurotensin receptor NTS1 in complex with neurotensin(8-13) has been reported . The chemical formula of Neurotensin(8-13) is C38H64N12O8 .Chemical Reactions Analysis

The design, synthesis, and pharmacological evaluation of active pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Scientific Research Applications

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) has been used in the field of nuclear medicine for cancer imaging and therapy . A new Neurotensin(8-13) pseudopeptide, NT-VIII, was synthesized to overcome the rapid degradation of neurotensin, which limits its clinical use .

Methods of Application

The new analog was labeled with 99m Tc (CO) 3. Its metabolic stability was analyzed both in human plasma and in HT-29 cells. Binding properties, receptor downregulation, and internalization were tested with HT-29 cells. Biodistribution was evaluated in nude mice with HT-29 xenografts .

Results or Outcomes

The new compound was found to be more stable without affecting binding properties. The increase in stability enhanced tumor uptake, making this derivative a promising candidate for clinical use .

Application in Fluorescence Labeling

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) has been used in fluorescence labeling via arginine residues to develop molecular tools with high receptor affinity .

Methods of Application

Red-emitting fluorophores (indolinium- and pyridinium-type cyanine dyes) were attached to carbamoylated arginine residues in neurotensin(8-13) analogues .

Results or Outcomes

The final products were fully characterized in intact CHO-hNTS1R cells by means of flow cytometry and confocal microscopy, demonstrating high NTS1R affinity .

Application in Modulation of Inflammation

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) has been indicated to activate GABAergic interneurons in rat prefrontal cortex and increase GABAergic activity in rat hippocampus .

Methods of Application

The methods of application involve studying the effects of Neurotensin(8-13) on GABAergic interneurons in rat prefrontal cortex and hippocampus .

Results or Outcomes

The results indicate that Neurotensin(8-13) activates GABAergic interneurons, thereby modulating inflammation .

Application in Peptide Hormone Determination

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) has been used in a new method for the determination of peptide hormones of brain and intestine based on CE coupling with a DAD and ESI-MS .

Methods of Application

The method involves the use of Neurotensin(8-13) in CE coupling with a DAD and ESI-MS for the determination of peptide hormones .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Application in Endocrinology

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) has been found to have a stimulatory effect at lower doses and an inhibitory effect at higher doses on both the pituitary-ACTH release and adrenocortical secretion .

Methods of Application

The methods of application involve studying the effects of different doses of Neurotensin(8-13) on the pituitary-ACTH release and adrenocortical secretion .

Results or Outcomes

The results indicate that lower doses of Neurotensin(8-13) exert a stimulatory effect while higher doses have an inhibitory effect on both the pituitary-ACTH release and adrenocortical secretion .

Application in Radiolabelling

Specific Scientific Field

Summary of the Application

Neurotensin(8-13) and Neuromedin N neuropeptides have been used in radiolabelling with Copper-64 produced on solid or liquid targets .

Methods of Application

The methods of application involve the use of Neurotensin(8-13) and Neuromedin N neuropeptides in radiolabelling with Copper-64 .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Safety And Hazards

Future Directions

properties

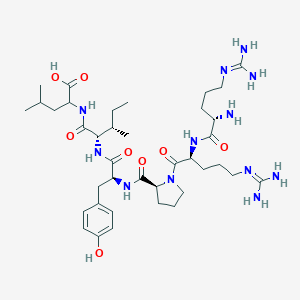

IUPAC Name |

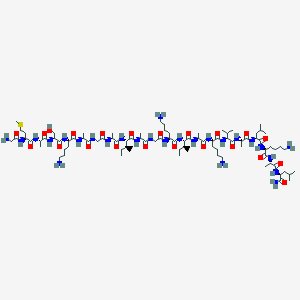

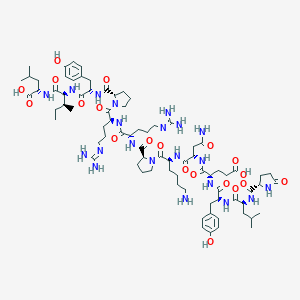

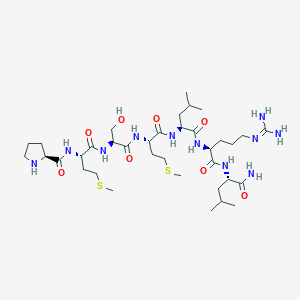

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-ODKJCKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neurotensin(8-13) | |

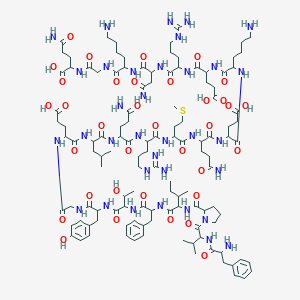

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

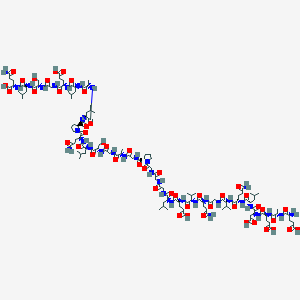

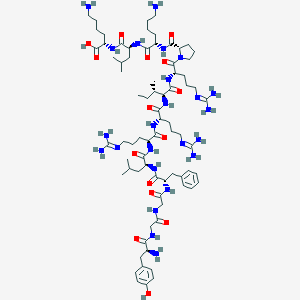

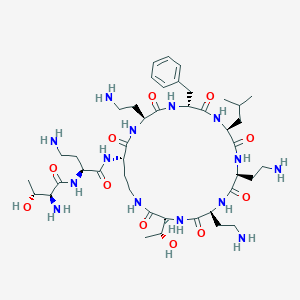

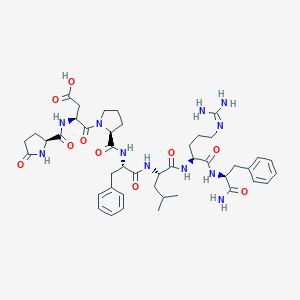

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.